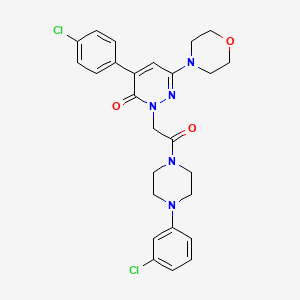
Sirt2-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirt2-IN-5 is a selective inhibitor of the enzyme sirtuin 2, which is a member of the sirtuin family of proteins. Sirtuin 2 is a nicotinamide adenine dinucleotide-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. Sirtuin 2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has been developed as a potent and selective inhibitor of sirtuin 2, making it a valuable tool for studying the biological functions of this enzyme and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then coupled with a nicotinamide derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts, such as palladium or copper complexes. The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of automated synthesis equipment and large-scale purification techniques, such as high-performance liquid chromatography, to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sirt2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are typically carried out in the presence of a catalyst, such as palladium on carbon.
Substitution: Common reagents for substitution reactions include halogenating agents, such as chlorine or bromine, and nucleophiles, such as amines or thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Sirt2-IN-5 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the enzymatic activity of sirtuin 2 and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of sirtuin 2 in cellular processes, such as cell cycle regulation, apoptosis, and metabolism.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. It is used in preclinical studies to evaluate its efficacy and safety in disease models.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting sirtuin 2. It is also used in the production of research reagents and diagnostic tools.
Wirkmechanismus
Sirt2-IN-5 exerts its effects by selectively inhibiting the enzymatic activity of sirtuin 2. The compound binds to the active site of sirtuin 2, preventing the deacetylation of its substrates. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The molecular targets of this compound include histones, transcription factors, and other proteins involved in cell cycle regulation, apoptosis, and metabolism. The inhibition of sirtuin 2 by this compound can modulate these pathways, leading to changes in cellular function and potentially therapeutic effects in disease models.
Vergleich Mit ähnlichen Verbindungen
Sirt2-IN-5 is unique among sirtuin 2 inhibitors due to its high selectivity and potency. Similar compounds include:
AGK2: Another selective inhibitor of sirtuin 2, but with different chemical properties and potency.
AK7: A sirtuin 2 inhibitor with potential therapeutic applications in neurodegenerative diseases.
Tenovin-6: A dual inhibitor of sirtuin 1 and sirtuin 2, with broader biological effects.
Compared to these compounds, this compound offers a unique combination of selectivity, potency, and stability, making it a valuable tool for studying the biological functions of sirtuin 2 and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H27Cl2N5O3 |
|---|---|
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C26H27Cl2N5O3/c27-20-6-4-19(5-7-20)23-17-24(31-12-14-36-15-13-31)29-33(26(23)35)18-25(34)32-10-8-30(9-11-32)22-3-1-2-21(28)16-22/h1-7,16-17H,8-15,18H2 |
InChI-Schlüssel |
LELIKKNLOSXVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C(=CC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)

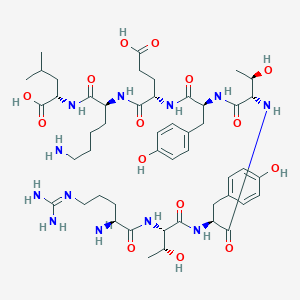
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
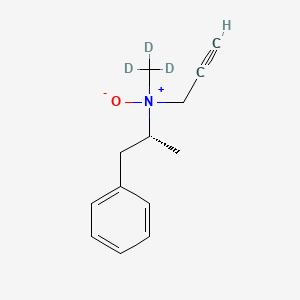
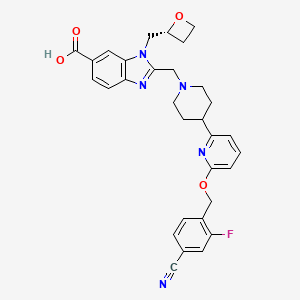
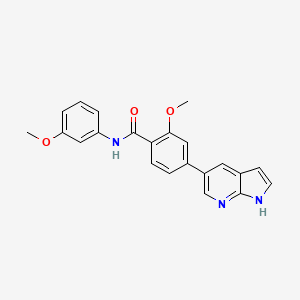
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
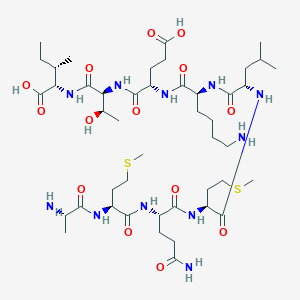
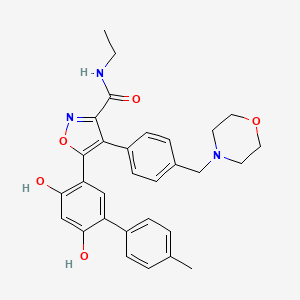
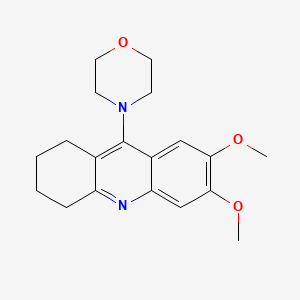
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
